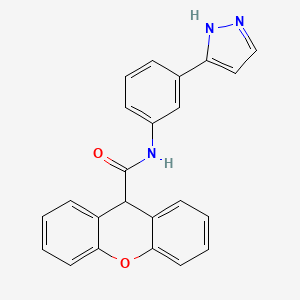
N-(3-(1H-pyrazol-3-yl)phenyl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Pyrazoles can undergo a variety of reactions, including reactions with potassium borohydride to form a class of ligands known as scorpionate .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on pyrazole derivatives, including those structurally related to N-(3-(1H-pyrazol-3-yl)phenyl)-9H-xanthene-9-carboxamide, focuses on the synthesis and characterization of these compounds due to their interesting chemical and physical properties. For instance, studies on the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have demonstrated moderate to excellent antifungal activities against several phytopathogenic fungi, showcasing the potential of pyrazole derivatives in developing new antifungal agents (Du et al., 2015). Moreover, microwave-assisted synthesis of tetrazolyl pyrazole amides highlights the efficiency and rapid synthesis of pyrazole-based compounds, which possess bactericidal, pesticidal, herbicidal, and antimicrobial activities (Hu et al., 2011).
Potential Therapeutic Applications
Although the direct therapeutic applications of N-(3-(1H-pyrazol-3-yl)phenyl)-9H-xanthene-9-carboxamide were not found in the literature, research on related pyrazole derivatives reveals a wide range of potential therapeutic uses. For instance, pyrazole derivatives have been explored for their enzyme inhibitory activities, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST) inhibition, which are relevant in treating diseases like Alzheimer's and certain cancers (Cetin et al., 2021). Additionally, the antimicrobial activity of pyrazole derivatives against various bacterial strains, including Staphylococcus aureus, suggests their potential as novel anti-infective agents (Cascioferro et al., 2016).
Materials Science Applications
In materials science, the synthesis and properties of novel aromatic polyamides with xanthene cardo groups, related to the xanthene structure in N-(3-(1H-pyrazol-3-yl)phenyl)-9H-xanthene-9-carboxamide, have been investigated. These materials exhibit high thermal stability, solubility in polar solvents, and potential for use in advanced polymer applications due to their mechanical strength and thermal properties (Sheng et al., 2009).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as phenyl-5-(1h-pyrazol-3-yl)-1,3-thiazole, have been shown to interact withHematopoietic prostaglandin D synthase .
Mode of Action
Based on the known interactions of similar compounds, it may interact with its target enzyme to modulate its activity
Biochemical Pathways
Given the potential target, it may influence the synthesis of prostaglandins, which are involved in various physiological processes such as inflammation and pain perception .
Result of Action
If it indeed targets hematopoietic prostaglandin d synthase, it could potentially influence the synthesis of prostaglandins and thereby affect processes such as inflammation and pain perception .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(1H-pyrazol-5-yl)phenyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2/c27-23(25-16-7-5-6-15(14-16)19-12-13-24-26-19)22-17-8-1-3-10-20(17)28-21-11-4-2-9-18(21)22/h1-14,22H,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYMFWRJZNMQSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=CC(=C4)C5=CC=NN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrazol-3-yl)phenyl)-9H-xanthene-9-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile](/img/structure/B2987958.png)
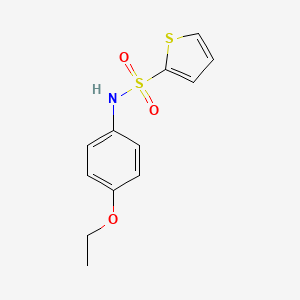
![1-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone](/img/structure/B2987960.png)
![Ethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2987961.png)
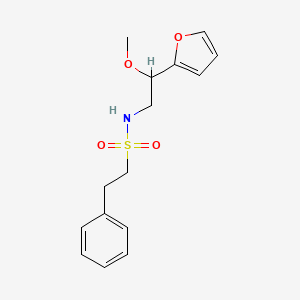
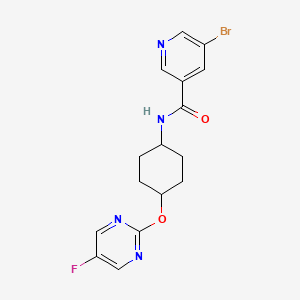
![3-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2987964.png)
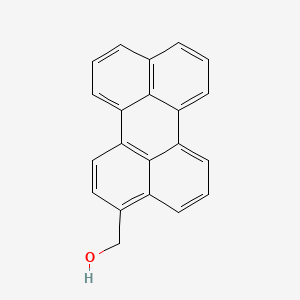
![N-(2-(1H-indol-3-yl)ethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2987967.png)
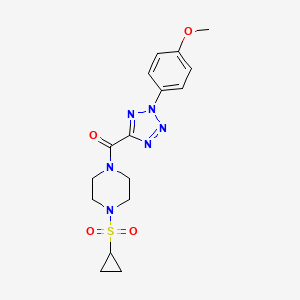
![2-(7-Ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2987974.png)
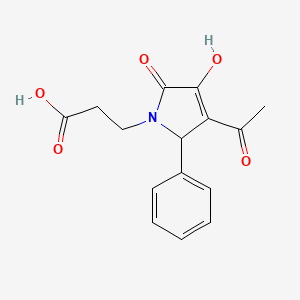
![(E)-4-({6-[2-methoxy-1-(methoxycarbonyl)-2-oxoethyl]-3-pyridinyl}amino)-4-oxo-2-butenoic acid](/img/structure/B2987980.png)
![N-(2,4-dimethoxyphenyl)-2-[11-(2,5-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2987981.png)